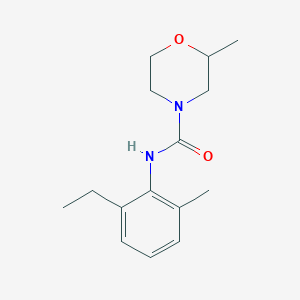
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. It was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), both of which are important mediators of the immune response. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Biochemical and Physiological Effects:
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to activate the immune system and induce cytokine production, which may play a role in its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is that it is relatively easy to synthesize and has been optimized for large-scale production. This makes it a cost-effective candidate for preclinical and clinical studies. However, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to have limited solubility in water, which may limit its effectiveness in certain applications. In addition, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a relatively short half-life in the body, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one. One area of interest is the development of more effective formulations of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one that can improve its solubility and efficacy. Another area of interest is the identification of biomarkers that can predict the response of tumors to 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one treatment. Finally, there is interest in exploring the potential of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one in combination with other anticancer therapies, such as immunotherapy and targeted therapy.
Conclusion:
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is a synthetic compound that has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. While there are limitations to the use of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one, it remains a promising candidate for further research and development.
Synthesemethoden
The synthesis of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one involves several steps, including the condensation of 2-acetylpyridine with 2-aminophenol to form a benzoxazine intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one. The synthesis of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16-7-6-11(10-14(16)18)15(19)17-8-9-20-13-5-3-2-4-12(13)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVGEXOGTZUJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)



![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)



![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)
